An In-depth Technical Guide to (2,2-Diethoxyethyl)(p-tolyl)sulfane (CAS 51830-50-3)
An In-depth Technical Guide to (2,2-Diethoxyethyl)(p-tolyl)sulfane (CAS 51830-50-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This guide provides a comprehensive technical overview of the compound associated with CAS number 51830-50-3. It is important to note that while the user query specified "(2,2-Dimethoxyethyl)(p-tolyl)sulfane," publicly available chemical databases consistently link this CAS number to (2,2-Diethoxyethyl)(p-tolyl)sulfane .[1] This document will, therefore, focus on the latter, providing in-depth information on its properties, synthesis, reactivity, and potential applications. This molecule incorporates two key functional groups: a thioether (or sulfide) linkage and an acetal group. This unique combination makes it a subject of interest for synthetic chemists exploring novel molecular architectures and functionalities. The aryl thioether moiety is a recognized structural motif in various biologically active compounds and materials science applications.[2]
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 51830-50-3 | [1] |
| Molecular Formula | C₁₃H₂₀O₂S | [1] |
| Molecular Weight | 240.36 g/mol | [1] |
| IUPAC Name | 1-((2,2-Diethoxyethyl)thio)-4-methylbenzene | |
| SMILES | CC1=CC=C(SCC(OCC)OCC)C=C1 | [4] |
| Topological Polar Surface Area (TPSA) | 27.69 Ų (estimated for analog) | [3] |
| logP | 3.1864 (estimated for analog) | [3] |
| Hydrogen Bond Acceptors | 4 (estimated for analog) | [3] |
| Hydrogen Bond Donors | 0 (estimated for analog) | [3] |
| Rotatable Bonds | 8 (estimated for analog) | [3] |
Synthesis
The synthesis of (2,2-Diethoxyethyl)(p-tolyl)sulfane can be achieved through a nucleophilic substitution reaction (Sɴ2), a common method for forming thioethers.[5] This approach involves the reaction of p-toluenethiol with an appropriate halo-acetal, such as 2-bromo-1,1-diethoxyethane. The thiolate anion, generated in situ by deprotonating the thiol with a suitable base, acts as a potent nucleophile that displaces the bromide leaving group.
Experimental Protocol: Synthesis via Sɴ2 Reaction
This protocol is based on established principles of thioether synthesis.[5][6]
Materials:
-
p-Toluenethiol
-
2-Bromo-1,1-diethoxyethane
-
Sodium hydroxide (NaOH) or other suitable base
-
Anhydrous ethanol or another suitable polar aprotic solvent
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware for organic synthesis
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation of the Thiolate: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, dissolve p-toluenethiol (1.0 equivalent) in anhydrous ethanol.
-
Base Addition: To the stirred solution, add a stoichiometric equivalent of a base such as sodium hydroxide (1.0 equivalent) to generate the sodium p-tolylthiolate in situ. The reaction is typically performed at room temperature.
-
Addition of the Electrophile: Slowly add 2-bromo-1,1-diethoxyethane (1.0 equivalent) to the reaction mixture.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is typically cooled to room temperature and the solvent is removed under reduced pressure. The residue is then partitioned between water and a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the pure (2,2-Diethoxyethyl)(p-tolyl)sulfane.
Chemical Reactivity
The chemical reactivity of (2,2-Diethoxyethyl)(p-tolyl)sulfane is dictated by its two primary functional groups: the thioether and the acetal.
Thioether Reactivity
The sulfur atom in the thioether linkage is nucleophilic and can undergo a variety of chemical transformations.
-
Oxidation: Thioethers can be readily oxidized to sulfoxides and subsequently to sulfones using various oxidizing agents.[7] The choice of oxidant and reaction conditions allows for selective oxidation to either the sulfoxide or the sulfone. For example, mild oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA) can be used for these transformations.
-
C-S Bond Cleavage: The carbon-sulfur bond in thioethers can be cleaved under certain conditions, often involving metal catalysts or strong reagents.[8] This reactivity can be harnessed for further synthetic modifications.
Acetal Reactivity
Acetals are generally stable compounds, particularly under neutral and basic conditions, which makes them excellent protecting groups for aldehydes and ketones.[9][10]
-
Hydrolysis: The most significant reaction of acetals is their hydrolysis back to the parent aldehyde and alcohol under acidic conditions.[10] This reaction is reversible, and the equilibrium can be controlled by the presence or absence of water. For (2,2-Diethoxyethyl)(p-tolyl)sulfane, acidic hydrolysis would yield p-tolylthioacetaldehyde and ethanol.
Predicted Spectral Data
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the p-tolyl group (aromatic protons and a singlet for the methyl group), the ethoxy groups (a triplet and a quartet), and the methylene and methine protons of the 2,2-diethoxyethyl moiety.
-
¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons of the p-tolyl group, the methyl carbon, and the carbons of the 2,2-diethoxyethyl group.
-
IR Spectroscopy: The infrared spectrum would likely show characteristic absorptions for C-H stretching (aromatic and aliphatic), C-O stretching of the ether linkages, and C-S stretching.
Potential Applications
Aryl thioethers are a class of compounds with significant applications in various fields.[2]
-
Pharmaceuticals: The aryl thioether motif is present in a number of commercially available drugs, highlighting its importance in medicinal chemistry.[2]
-
Materials Science: Aryl sulfides are used in the development of polymers and other materials due to their thermal and chemical stability.
-
Organic Synthesis: Thioethers serve as important intermediates in organic synthesis, allowing for a variety of functional group transformations.[8]
Safety and Handling
Specific safety data for (2,2-Diethoxyethyl)(p-tolyl)sulfane is not available. Therefore, it should be handled with the standard precautions for new or uncharacterized chemical compounds. General safety guidelines for handling related substances such as thioethers and acetals should be followed.[13][14][15][16]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably in a fume hood.
-
Handling: Avoid contact with skin and eyes. Do not inhale vapors or dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from heat, sparks, and open flames. Acetals can form explosive peroxides upon prolonged storage, especially in the presence of air and light.[13][15]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Many low molecular weight thiols and thioethers are known for their strong, unpleasant odors.[14] Appropriate measures should be taken to contain and neutralize any malodorous compounds.
References
-
Master Organic Chemistry. (2015, July 5). Thiols and Thioethers: Properties and Key Reactions. [Link]
-
Howei Pharm. CAS 51830-50-3 C13H20O2S (2,2-Diethoxyethyl)(p-tolyl)sulfane ≥95%. [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, February 6). Thioether Formation. [Link]
-
MDPI. (2025, May 29). Metal-Free C(sp3)–S Bond Cleavage of Thioethers to Selectively Access Aryl Aldehydes and Dithioacetals. [Link]
-
ResearchGate. Commercially available APIs featuring aryl thioethers. [Link]
-
Chemistry Steps. (2025, July 6). Formation and Reactions of Acetals. [Link]
-
ORS. Chemical Safety Guide, 5th Ed. [Link]
-
Organic Syntheses. ETHYNYL p-TOLYL SULFONE. [Link]
-
Master Organic Chemistry. (2026, January 22). Hydrates, Hemiacetals, and Acetals. [Link]
-
Chemistry Steps. (2021, December 14). Reactions of Thiols. [Link]
-
PubChem. Di-p-tolyl sulphide. [Link]
-
Wikipedia. Thioacetal. [Link]
-
YouTube. (2019, August 2). 09.05 Acetals as Protecting Groups and Thioacetals. [Link]
-
ResearchGate. [a] Reaction conditions; 9(1.0 equiv.), p‐toluenethiol (1.5 equiv.),.... [Link]
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